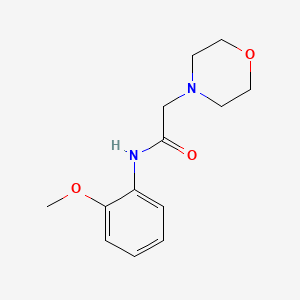![molecular formula C14H12BrN3O4S B11550849 2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11550849.png)
2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a nitrothiophene moiety, and a hydrazide linkage, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxyacetic acid: This intermediate is synthesized by reacting 4-bromophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-bromophenoxy)acetohydrazide: The 4-bromophenoxyacetic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Condensation with 4-nitrothiophene-2-carbaldehyde: Finally, the hydrazide is condensed with 4-nitrothiophene-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the hydrazide linkage may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)propanehydrazide: Lacks the nitrothiophene moiety, resulting in different reactivity and applications.
4-bromophenyl 4-bromobenzoate: Contains a bromophenyl group but differs in overall structure and properties.
Uniqueness
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to the combination of its bromophenoxy, nitrothiophene, and hydrazide functionalities
Properties
Molecular Formula |
C14H12BrN3O4S |
|---|---|
Molecular Weight |
398.23 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H12BrN3O4S/c1-9(22-12-4-2-10(15)3-5-12)14(19)17-16-7-13-6-11(8-23-13)18(20)21/h2-9H,1H3,(H,17,19)/b16-7+ |
InChI Key |
AGUYVVMKAGIBDP-FRKPEAEDSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CS1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CS1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11550775.png)
![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide](/img/structure/B11550782.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11550783.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11550791.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11550793.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11550796.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11550802.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11550808.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11550811.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550815.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11550816.png)
![4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550825.png)

![N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11550845.png)
